4-Phosphonomethyl-L-Phenylalanin

Übersicht

Beschreibung

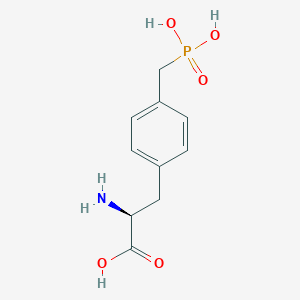

4-Phosphonomethyl-L-phenylalanine is a compound with the molecular formula C10H14NO5P It is a derivative of phenylalanine, an essential amino acid, and contains a phosphonomethyl group attached to the phenyl ring

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

4-Phosphonomethyl-L-phenylalanine serves as a crucial building block in the solid-phase synthesis of peptides. Its incorporation allows researchers to create complex peptides with high purity and yield, which is essential for studying protein interactions and functions.

Drug Development

The compound's phosphonomethyl group significantly enhances the bioactivity of peptides, making it an important candidate in pharmaceutical research. It has been explored for developing drugs targeting specific diseases, particularly those involving enzyme inhibition pathways.

Bioconjugation

In bioconjugation applications, 4-Phosphonomethyl-L-phenylalanine acts as a versatile linker for attaching peptides to various biomolecules. This capability is vital for creating targeted therapies and diagnostics, facilitating advancements in personalized medicine.

Research in Cancer Therapy

The compound has shown promise in designing peptide-based inhibitors that effectively target cancer cells. Its ability to modulate signaling pathways related to tumor growth makes it a focus of ongoing cancer treatment research.

Case Study 1: Hypertension Treatment

Research demonstrated that derivatives of 4-Phosphonomethyl-L-phenylalanine effectively lower blood pressure in animal models by enhancing the effects of atrial natriuretic factor (ANF). This study highlights its potential as an antihypertensive agent through enzyme inhibition mechanisms.

Case Study 2: Protein Interaction Studies

Studies utilizing 4-Phosphonomethyl-L-phenylalanine have elucidated mechanisms of protein phosphorylation. These investigations provide insights into cellular signaling processes crucial for understanding various diseases, including cancer.

Pharmacokinetics

The pharmacokinetic profile of 4-Phosphonomethyl-L-phenylalanine indicates:

- Absorption : Enhanced solubility due to the phosphonic acid moiety.

- Distribution : Effective tissue distribution influenced by its chemical structure.

- Metabolism : Limited metabolism due to resistance against hydrolytic enzymes.

Wirkmechanismus

- Role : It acts as an inhibitor of these enzymes, displaying interesting and useful physiological activities with potential applications in medicine and agriculture .

- Resulting Changes : By inhibiting these enzymes, it affects various cellular processes, potentially leading to therapeutic effects .

- Downstream Effects : These pathways may influence cellular growth, differentiation, and response to external stimuli .

- Impact on Bioavailability : Factors like solubility, stability, and tissue distribution influence its bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phosphonomethyl-L-phenylalanine typically involves the introduction of a phosphonomethyl group to the phenylalanine molecule. One common method is the reaction of L-phenylalanine with a phosphonomethylating agent under controlled conditions. The reaction conditions often include the use of solvents like water or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of 4-Phosphonomethyl-L-phenylalanine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phosphonomethyl-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the phosphonomethyl group.

Reduction: Reduction reactions can convert the phosphonomethyl group to other functional groups.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions for substitution reactions can vary but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.

Vergleich Mit ähnlichen Verbindungen

4-Phosphonomethyl-D-phenylalanine: An enantiomer of 4-Phosphonomethyl-L-phenylalanine with similar chemical properties but different biological activity.

Phosphonopeptides: Compounds containing phosphonic acid groups that mimic peptides and have applications in enzyme inhibition and drug development.

Uniqueness: 4-Phosphonomethyl-L-phenylalanine is unique due to its specific configuration and the presence of the phosphonomethyl group, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and participate in various chemical reactions makes it a valuable compound in research and industry.

Biologische Aktivität

4-Phosphonomethyl-L-phenylalanine (Pmp) is a phosphonic acid derivative of the amino acid phenylalanine, characterized by its unique phosphonomethyl group. This compound has garnered attention in the field of biochemistry due to its potential applications in medicine, particularly as an enzyme inhibitor and a tool for studying protein phosphorylation.

Chemical Structure and Properties

- Molecular Formula : CHN OP

- CAS Number : 142434-81-9

- Molecular Weight : 267.19 g/mol

The structure of Pmp includes a phenylalanine backbone with a phosphonomethyl group that enhances its biochemical stability and activity compared to its natural counterpart.

Pmp primarily acts as an enzyme inhibitor , particularly targeting zinc-dependent proteases such as neutral endopeptidase (NEP). This inhibition is significant for therapeutic applications, especially in managing conditions like hypertension and heart failure by potentiating the biological effects of natriuretic hormones .

Key Mechanisms:

- Enzyme Inhibition : Pmp inhibits NEP, which is crucial for regulating blood pressure by degrading natriuretic peptides.

- Stability Against Hydrolysis : The phosphonomethyl group provides resistance to enzymatic degradation, making Pmp a stable analog for studying tyrosine phosphorylation in proteins .

- Substrate Mimicry : Pmp can mimic phosphorylated tyrosine residues, allowing it to interfere with protein-protein interactions involved in signaling pathways .

Therapeutic Potential

Pmp has shown promise in various therapeutic contexts:

- Antihypertensive Agent : By inhibiting NEP, Pmp can enhance the action of atrial natriuretic factor (ANF), leading to vasodilation and diuresis .

- Cancer Research : Its ability to modulate signaling pathways makes it a candidate for cancer therapy, particularly in tumors that exploit tyrosine phosphorylation for growth and survival .

Case Studies

- Hypertension Treatment : Studies have demonstrated that Pmp derivatives effectively lower blood pressure in animal models by enhancing the effects of ANF .

- Protein Interaction Studies : Research utilizing Pmp has elucidated mechanisms of protein phosphorylation, revealing insights into cellular signaling processes crucial for understanding various diseases .

Pharmacokinetics

The pharmacokinetic profile of Pmp indicates:

- Absorption : Enhanced solubility due to its phosphonic acid moiety.

- Distribution : Effective tissue distribution influenced by its chemical structure.

- Metabolism : Limited metabolism due to resistance against hydrolytic enzymes.

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity | Stability |

|---|---|---|---|

| 4-Phosphonomethyl-L-phenylalanine | Phosphonic Acid Derivative | NEP Inhibition, Antihypertensive | High |

| 4-Phosphonomethyl-D-phenylalanine | Enantiomer | Similar inhibition properties but different efficacy | Moderate |

| Phosphonopeptides | Peptide Mimics | Enzyme inhibition and drug development | Variable |

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO5P/c11-9(10(12)13)5-7-1-3-8(4-2-7)6-17(14,15)16/h1-4,9H,5-6,11H2,(H,12,13)(H2,14,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQLLHDEEMZENJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931448 | |

| Record name | 4-(Phosphonomethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142434-81-9 | |

| Record name | 4-Phosphonomethylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142434819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Phosphonomethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.